N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a sulfanyl (-S-) linker connecting the acetamide to a substituted imidazole core. The imidazole ring is further substituted with a 3-methoxyphenyl group at position 2 and a phenyl group at position 3. Its design aligns with trends in medicinal chemistry where sulfanyl-linked acetamides are explored for anti-inflammatory, antiproliferative, or kinase-inhibitory properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-18-10-5-9-17(13-18)22-25-21(16-7-3-2-4-8-16)23(26-22)30-15-20(27)24-14-19-11-6-12-29-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKFUSZQYJORBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(3-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol in the presence of acetic anhydride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, converting it into a more saturated form.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.
Major Products:
- Oxidation of the furan ring yields furan-2-carboxylic acid derivatives.
- Reduction of the imidazole ring results in more saturated imidazole derivatives.
- Substitution reactions on the phenyl ring produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole and furan moieties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological or synthetic relevance:
Key Comparative Insights
Core Heterocycle Influence :
- The imidazole core in the target compound and the fluorophenyl-containing analogue (–5) is associated with kinase inhibition, likely due to interactions with ATP-binding pockets. In contrast, triazole-based analogues (–10) exhibit anti-exudative effects, possibly mediated by COX-2 or leukotriene pathway modulation .
- Thiadiazole derivatives () may prioritize sulfur-rich interactions with bacterial or fungal targets, though activity data are lacking.
Comparatively, the 4-fluorophenyl group in –5 improves metabolic stability and hydrophobic interactions in kinase binding . The furan-2-ylmethyl group in the target compound and triazole derivatives (–10) contributes to π-π stacking or hydrogen bonding, critical for anti-inflammatory activity .
Sulfanyl Linker Role :
- The sulfanyl (-S-) bridge in the target compound and its analogues (e.g., ) enhances conformational flexibility and redox activity, which may influence potency against oxidative stress-related pathways .
Pharmacological Performance :
- The triazole-based compounds () showed 47–82% anti-exudative activity at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in rodent models. This suggests that the target compound’s imidazole core may require optimization to match this efficacy .
- The fluorophenyl-imidazole analogue () demonstrated high kinase inhibition (IC₅₀ = 12 nM), emphasizing the importance of halogen substitution in enhancing target affinity .
Biological Activity
N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Sulfanyl Group : A sulfur-containing functional group attached to an acetamide.
These structural components contribute to the compound's interaction with biological targets, enhancing its potential therapeutic effects.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic outcomes such as anti-inflammatory and anticancer effects.
- Receptor Modulation : Interaction with various receptors can modulate signal transduction pathways, influencing cellular responses.
- Antioxidant Activity : The furan and imidazole rings may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines.
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Morais et al. (2023) | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induced apoptosis in a dose-dependent manner |
| Ribeiro et al. (2024) | U87 (Glioblastoma) | 45.2 ± 13.0 | Suppressed tumor growth in vivo |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory drug.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Study 1: Anticancer Efficacy
In a controlled study involving tumor-bearing mice, administration of this compound resulted in significant tumor size reduction compared to controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells, supporting the compound's role as a pro-apoptotic agent.
Case Study 2: Inhibition of COX Enzymes
The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Results indicated a strong inhibitory effect on COX-2 with an IC50 value significantly lower than that for COX-1, suggesting selectivity that could minimize side effects associated with non-selective COX inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
